

Application Note: Mass Spectrometry Profiling and Quantification of 3,5-Dimethyl-benzenepropanamine

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Compound of Interest

Compound Name:	3,5-Dimethyl-benzenepropanamine
CAS No.:	142332-82-9
Cat. No.:	B3102759

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Introduction and Chemical Topology

3,5-Dimethyl-benzenepropanamine (CAS: 142332-82-9) is a primary aliphatic amine tethered to a lipophilic 3,5-dimethylphenyl ring. This structural motif is highly relevant in the synthesis of neuroactive pharmaceuticals and as a tagging agent in combinatorial libraries[1]. Analyzing this compound presents specific analytical challenges: primary amines are highly prone to peak tailing on silica-based columns and often suffer from severe matrix suppression in biological samples.

As a Senior Application Scientist, I have designed this protocol to move beyond mere step-by-step instructions. This guide explores the mechanistic causality behind the molecule's ionization behavior, providing you with a self-validating mass spectrometry workflow engineered for absolute quantitative trustworthiness.

Mechanistic Mass Spectrometry: Ionization and Fragmentation

To build a robust analytical method, we must first understand the physical chemistry driving the molecule's fragmentation in both gas-phase and liquid-phase environments.

Gas Chromatography-Electron Ionization (GC-EI-MS)

Under standard 70 eV electron ionization, **3,5-Dimethyl-benzenepropanamine** (Exact Mass: 163.1361 Da) exhibits a highly predictable fragmentation cascade governed by Stevenson's Rule.

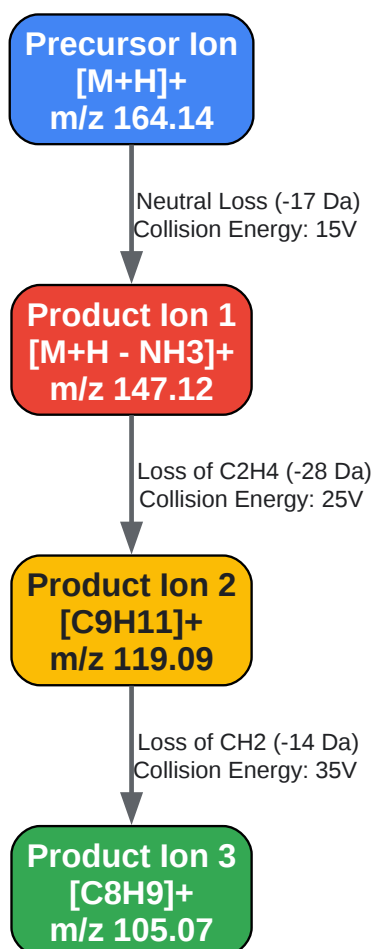
- **Alpha-Cleavage (m/z 30):** Upon ionization, the radical cation initially localizes at the nitrogen atom. The C-C bond alpha to the amine cleaves almost instantaneously. This occurs because the resulting iminium ion ($\text{CH}_2=\text{NH}_2^+$) has a significantly lower ionization energy than the corresponding alkyl radical, stabilizing the charge via resonance. This yields the base peak at m/z 30, a universal hallmark of primary terminal benzenepropanamines[2].
- **Tropylium/Benzyl Cation Formation (m/z 119):** A secondary cleavage event occurs at the benzylic C-C bond, yielding the 3,5-dimethylbenzyl cation ($\text{C}_9\text{H}_{11}^+$), which frequently rearranges into a highly stable substituted tropylium ion at m/z 119[3].

Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS)

For trace quantification in complex biological matrices, LC-MS/MS operated in Positive Electrospray Ionization (ESI+) mode is the analytical gold standard[4].

- **Protonation:** The exact mass of the unsubstituted 3-phenylpropylamine core serves as a baseline for the dimethylated derivative[5]. By utilizing 0.1% formic acid in the mobile phase, we ensure the primary amine is fully protonated, yielding a robust $[\text{M}+\text{H}]^+$ precursor ion at m/z 164.14.
- **Collision-Induced Dissociation (CID):** Tandem mass spectrometry sequencing relies on the predictable cleavage of the C-N and C-C bonds[6]. When the m/z 164.14 precursor is accelerated into the collision cell (using Argon gas), the weakest bond breaks first. This

results in the neutral loss of ammonia (NH₃, 17 Da) to form a resonance-stabilized carbocation at m/z 147.12. Increasing the collision energy forces the further expulsion of an ethylene neutral (C₂H₄, 28 Da) to yield the m/z 119.09 fragment.

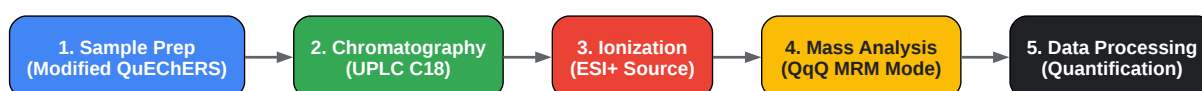


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ESI+ Collision-Induced Dissociation (CID) pathway for **3,5-Dimethyl-benzenepropanamine**.

Experimental Protocols: A Self-Validating Workflow

To ensure analytical trustworthiness, the following protocol incorporates a matrix-matched calibration curve and an isotopically labeled internal standard (ISTD) to mathematically correct for extraction losses and ESI ion suppression.



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Workflow for the LC-MS/MS quantification of **3,5-Dimethyl-benzenepropanamine**.

Sample Preparation (Modified QuEChERS)

Biological matrices (plasma, urine) contain proteins and phospholipids that severely suppress ESI signals. We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach to isolate the amine[4].

Step-by-Step Methodology:

- Spiking: Aliquot 200 μ L of the biological sample into a 2 mL microcentrifuge tube. Add 10 μ L of Internal Standard (e.g., 3-Phenylpropylamine-d₅, 100 ng/mL). Causality: Adding the ISTD before any manipulation ensures that physical losses during extraction are mathematically normalized.
- Alkalinization: Add 50 μ L of 0.1 M Ammonium Hydroxide (NH₄OH). Causality: Raising the pH above the amine's pKa (~10.4) deprotonates the molecule, driving it into the organic extraction phase.
- Extraction: Add 1.0 mL of LC-MS grade Acetonitrile. Vortex vigorously for 2 minutes.
- Salting Out: Add 300 mg of anhydrous MgSO₄ and 100 mg of NaCl . Shake immediately to prevent clumping. Causality: The salts induce an exothermic phase separation, pushing the lipophilic amine exclusively into the upper acetonitrile layer.
- Centrifugation & Recovery: Centrifuge at 10,000 x g for 5 minutes. Transfer 500 μ L of the upper organic layer to an autosampler vial.
- Reconstitution: Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 μ L of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Instrument Parameters

Chromatography:

- Column: C18 UPLC Column (2.1 x 50 mm, 1.7 μ m). Causality: The highly end-capped C18 stationary phase prevents secondary interactions between the primary amine and residual silanols, eliminating peak tailing.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Mass Spectrometry (Triple Quadrupole):

- Source: ESI in Positive Mode.
- Capillary Voltage: 3.5 kV.
- Desolvation Temperature: 400°C.

Quantitative Data Presentation

The following tables summarize the optimized parameters for mass analysis, providing a direct reference for method programming.

Table 1: GC-EI-MS Major Diagnostic Ions

Fragment Ion	m/z	Relative Abundance	Structural Assignment
Base Peak	30	100%	[CH ₂ =NH ₂] ⁺ (Alpha-cleavage)
Tropylium/Benzyl	119	~45%	[C ₉ H ₁₁] ⁺ (Benzylic cleavage)
Molecular Ion	163	<5%	[M] ⁺ (Intact radical cation)

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)	Purpose
3,5-Dimethyl-benzeneprop anamine	164.1	147.1	50	15	Quantifier (Neutral loss of NH3)
3,5-Dimethyl-benzeneprop anamine	164.1	119.1	50	25	Qualifier (Loss of NH3 + C2H4)
3,5-Dimethyl-benzeneprop anamine	164.1	105.1	50	35	Qualifier (Further fragmentation)
ISTD (3-Phenylpropyl amine-d5)	141.1	124.1	50	15	Internal Standard Normalization

Conclusion

The accurate mass spectrometric quantification of **3,5-Dimethyl-benzenepropanamine** relies heavily on controlling its ionization environment. By leveraging the predictable alpha-cleavage in GC-MS and the neutral loss of ammonia in ESI-MS/MS, analysts can achieve high-specificity detection. The integration of a buffered QuEChERS extraction ensures that the method remains self-validating and rugged across complex biological matrices, maintaining strict scientific integrity throughout the drug development lifecycle.

References

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